molecular formula C6H10ClF2N3O B3033803 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride CAS No. 1197237-87-8

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3033803
CAS No.: 1197237-87-8
M. Wt: 213.61
InChI Key: VLRDDZCRCGFISX-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced using difluoromethylation reagents.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, typically using methanol as the nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to biological targets. The compound may act by inhibiting or activating specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine: The free base form of the compound without the hydrochloride salt.

    1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine acetate: A similar compound with an acetate salt instead of hydrochloride.

    1-(2,2-Difluoroethyl)-3-ethoxy-1H-pyrazol-4-amine: A compound with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O.ClH/c1-12-6-4(9)2-11(10-6)3-5(7)8;/h2,5H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDDZCRCGFISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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